MLS000532223
Overview
Description
MLS000532223 is a high-affinity, selective inhibitor of Rho family GTPases. It has EC50 values ranging from 16 micromolar to 120 micromolar. This compound prevents the binding of guanosine triphosphate to several GTPases, thereby modulating their activity. It is primarily used in scientific research to study the role of Rho family GTPases in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MLS000532223 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as those used in laboratory settings but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is typically produced in solid form and can be dissolved in dimethyl sulfoxide for use in research applications .
Chemical Reactions Analysis
Types of Reactions
MLS000532223 undergoes several types of chemical reactions, including:
Inhibition of GTP binding: The compound prevents the binding of guanosine triphosphate to Rho family GTPases in a dose-dependent manner
Modulation of GTP-binding kinetics: It modulates the kinetics of GTP binding to Rho family GTPases
Inhibition of actin rearrangements: This compound inhibits actin rearrangements and changes in cell morphology that are downstream of Rho family GTPase activation
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include guanosine triphosphate, various organic solvents, and catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal activity and selectivity .
Major Products Formed
The major products formed from the reactions involving this compound are the inhibited forms of Rho family GTPases. These inhibited forms are unable to bind guanosine triphosphate and, therefore, cannot participate in downstream signaling pathways .
Scientific Research Applications
MLS000532223 has a wide range of scientific research applications, including:
Chemistry: It is used to study the kinetics and mechanisms of GTP binding to Rho family GTPases
Biology: The compound is used to investigate the role of Rho family GTPases in various cellular processes, such as cell migration, cell division, and cytoskeletal rearrangements
Medicine: This compound is used in preclinical studies to explore its potential as a therapeutic agent for diseases involving dysregulated Rho family GTPase activity, such as cancer and neurodegenerative disorders
Industry: The compound is used in the development of new drugs and therapeutic strategies targeting Rho family GTPases
Mechanism of Action
MLS000532223 exerts its effects by selectively inhibiting Rho family GTPases. It prevents the binding of guanosine triphosphate to these GTPases, thereby inhibiting their activation and downstream signaling. The compound modulates the kinetics of GTP binding and inhibits actin rearrangements and changes in cell morphology that are downstream of Rho family GTPase activation .
Comparison with Similar Compounds
MLS000532223 is unique in its high affinity and selectivity for Rho family GTPases. Similar compounds include:
LC-2: A KRAS G12C inhibitor.
MRTX1133: Another KRAS G12C inhibitor.
AZA1: A broad-spectrum GTPase inhibitor.
These compounds share similar mechanisms of action but differ in their selectivity, affinity, and potential therapeutic applications .
Properties
IUPAC Name |
1-(3-nitrophenyl)-3-phenylprop-2-yn-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO3/c17-15(10-9-12-5-2-1-3-6-12)13-7-4-8-14(11-13)16(18)19/h1-8,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODIUOIVYGKAJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354757 | |
Record name | 2-Propyn-1-one, 1-(3-nitrophenyl)-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16616-39-0 | |
Record name | 2-Propyn-1-one, 1-(3-nitrophenyl)-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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